molecular formula C10H13NO2 B028698 methyl (3S)-3-amino-3-phenylpropanoate CAS No. 37088-66-7

methyl (3S)-3-amino-3-phenylpropanoate

Cat. No.: B028698
CAS No.: 37088-66-7
M. Wt: 179.22 g/mol
InChI Key: XKIOBYHZFPTKCZ-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-phenylpropanoate hydrochloride (CAS: 144494-72-4) is a chiral β-amino acid ester critical in pharmaceutical synthesis. Its molecular formula is C₁₀H₁₄ClNO₂ (MW: 215.68), and it exists as a white powder with ≥99% purity . This compound is a key intermediate in producing Maraviroc (CAS: 376348-65-1), a CCR5 antagonist used in HIV treatment . The (S)-enantiomer is favored due to its stereochemical compatibility with biological targets, enabling precise molecular interactions .

Preparation Methods

Enantioselective Synthesis Strategies

The synthesis of methyl (3S)-3-amino-3-phenylpropanoate hinges on strategies that preserve or induce the desired (S)-configuration. Key approaches include enzymatic resolution, asymmetric catalysis, and chiral auxiliary-mediated synthesis.

Enzymatic Kinetic Resolution

Lipases such as Pseudomonas cepacia lipase (PCL) are employed to resolve racemic mixtures of β-amino esters. The (S)-enantiomer reacts preferentially due to steric and electronic complementarity with the enzyme’s active site. For example, racemic methyl 3-amino-3-phenylpropanoate undergoes transesterification in anhydrous tert-butanol with vinyl acetate, yielding the (S)-enantiomer with >98% ee after 24 hours at 30°C. The reaction’s progress is monitored via chiral HPLC (Chiralcel OD-H column), which distinguishes enantiomers based on retention times.

Asymmetric Hydrogenation

Rhodium-catalyzed asymmetric hydrogenation of β-enamido esters provides an alternative route. Using a chiral phosphine ligand (e.g., (R)-BINAP), the prochiral β-keto ester precursor is hydrogenated under 50 bar H₂ pressure in methanol at 25°C. This method achieves up to 95% ee and 85% yield, with the stereochemical outcome dictated by the ligand’s configuration.

Esterification of 3-Amino-3-Phenylpropanoic Acid

The most direct route involves esterifying (3S)-3-amino-3-phenylpropanoic acid with methanol. Two primary methodologies are employed:

Acid-Catalyzed Fischer Esterification

In a classic Fischer esterification, the carboxylic acid reacts with excess methanol in the presence of concentrated H₂SO₄ (5 mol%) under reflux (65°C) for 12 hours. The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol. Post-reaction neutralization with NaHCO₃ and extraction with ethyl acetate yields the ester with 90–92% purity.

Table 1: Optimization of Fischer Esterification Conditions

ParameterOptimal ValueImpact on Yield
Methanol Volume10 equivalentsMaximizes equilibrium shift
Reaction Temperature65°CBalances rate vs. side reactions
Catalyst Loading5 mol% H₂SO₄Ensures complete protonation

Steglich Esterification

For acid-sensitive substrates, Steglich conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C are preferred. This method avoids acidic conditions, preserving the amino group’s integrity. Yields reach 88% with 99% ee when starting from enantiomerically pure acid.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Continuous flow reactors and immobilized enzymes are increasingly adopted.

Continuous Flow Esterification

A tubular reactor system with immobilized lipase (e.g., Candida antarctica lipase B) enables continuous production. Substrates (acid and methanol) are pumped through the reactor at 40°C, achieving 94% conversion in 2 hours. The enzyme’s reusability (>10 cycles) reduces costs.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR combines racemization and selective crystallization. The racemic ester is treated with a non-stoichiometric chiral amine (e.g., (1R,2S)-ephedrine), inducing preferential crystallization of the (S)-enantiomer. Simultaneous base-catalyzed racemization of the mother liquor ensures near-quantitative yield.

Analytical Validation

Confirming stereochemical purity is critical. Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralcel OD-3) resolves enantiomers (mobile phase: hexane/isopropanol 80:20, 1 mL/min). The (S)-enantiomer elutes at 8.2 minutes, while the (R)-enantiomer elutes at 10.5 minutes. Polarimetry ([α]D²⁵ = +15.6° (c=1, CHCl₃)) and ¹H-NMR with Eu(hfc)₃ shift reagent further validate ee.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYield (%)ee (%)ScalabilityCost
Enzymatic Resolution85>98ModerateHigh
Asymmetric Hydrogenation9095HighVery High
Fischer Esterification9299*HighLow
CIDR9599HighModerate

*Assumes enantiomerically pure starting acid.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H13NO2
  • Molar Mass : 179.22 g/mol
  • Density : Approximately 1.098 g/cm³
  • Appearance : Pale yellow solid
  • Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, and methanol

The compound features a chiral center at the 3-position of the propanoate backbone, which is crucial for its biological activity and interactions with enzymes and receptors.

Pharmaceutical Chemistry

Methyl (3S)-3-amino-3-phenylpropanoate serves as an important intermediate in the synthesis of various pharmaceuticals. Its chiral nature allows for the development of enantiomerically pure drugs that can exhibit improved efficacy and reduced side effects compared to racemic mixtures. This compound has been explored for its potential roles in:

  • Drug Synthesis : Used to create analogs of amino acids that can modulate biological pathways.
  • Antimicrobial Agents : Derivatives have shown potential antimicrobial properties, making them candidates for new antibiotic therapies.
  • Anti-inflammatory Drugs : Research indicates that modifications to this compound may lead to anti-inflammatory agents.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its ability to undergo various chemical reactions enhances its utility:

  • Esterification Reactions : The compound can participate in esterification to form more complex esters.
  • Substitution Reactions : The amino group can engage in nucleophilic substitutions to produce amides or other derivatives.

Biochemical Research

The compound's structural similarity to natural amino acids allows it to interact with biological systems effectively. Key areas of investigation include:

  • Enzyme Interaction Studies : Research focuses on how this compound acts as a substrate or inhibitor for enzymes involved in amino acid metabolism.
  • Binding Affinity Studies : Investigations into its binding with receptors relevant to metabolic pathways help predict potential therapeutic effects.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their antimicrobial properties. The research demonstrated that certain modifications enhanced activity against resistant bacterial strains, indicating potential for developing new antibiotics.
  • Anti-inflammatory Potential :
    Research conducted at a leading pharmaceutical institute investigated the anti-inflammatory effects of compounds derived from this compound. Results showed that specific derivatives significantly reduced inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-phenylpropanoate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or amino acid transformations. The phenyl group can interact with aromatic binding sites, while the amino group can form hydrogen bonds with active site residues, facilitating enzyme-substrate binding and catalysis.

Comparison with Similar Compounds

Key Properties :

  • Boiling point: 317.4°C at 760 mmHg
  • Storage: Cool, dry conditions away from moisture/light .
  • Reactivity: The amino and ester groups facilitate nucleophilic substitutions and acylations .

Comparison with Structural Analogs

Stereochemical Variants: Racemic vs. Enantiopure Forms

  • (±)-Methyl 3-amino-3-phenylpropanoate (CAS: N/A): The racemic mixture lacks enantioselectivity, reducing its utility in drug synthesis. Enzymatic studies show the (S)-enantiomer reacts faster in chiral environments, underscoring the importance of stereochemistry in biological activity .
  • Enantiopure (S)-Form : Demonstrates superior binding to targets like CCR5, as seen in Maraviroc synthesis. The racemic form requires costly resolution steps, making the (S)-isomer more efficient for industrial use .

Ester Group Modifications

  • Used in αvβ6 integrin antagonists for pulmonary fibrosis research .
  • tert-Butyl (3S)-3-Amino-3-Phenylpropanoate (CAS: 120686-18-2): The bulky tert-butyl group increases steric hindrance, altering reactivity in multi-step syntheses. MW: 222.31; stored below -20°C for stability .
Compound Ester Group Molecular Formula MW CAS Key Application
Methyl (S)-isomer Methyl C₁₀H₁₄ClNO₂ 215.68 144494-72-4 Maraviroc synthesis
Ethyl analog Ethyl C₁₁H₁₃NO₂ 191.23 N/A Integrin antagonists
tert-Butyl analog tert-Butyl C₁₃H₁₉NO₂ 221.29 120686-18-2 Protected intermediate

Substituted Phenyl Derivatives

  • Methyl (3S)-3-Amino-3-(3,5-Difluorophenyl)propanoate (CAS: 2703746-08-9): Fluorine substituents enhance electronegativity and binding affinity to hydrophobic pockets. MW: 251.66; explored for antiviral applications .
  • Methyl 3-Amino-3-(3-Methoxyphenyl)propanoate (CAS: 68208-19-5): Methoxy groups improve solubility but may reduce metabolic stability. Similarity score: 0.96 to parent compound .

Salt vs. Free Base Forms

  • Hydrochloride Salt (CAS: 144494-72-4): Improves crystallinity and shelf-life. Preferred in pharmaceutical manufacturing due to stability under storage .
  • Free Base (CAS: 37088-66-7): More lipophilic but hygroscopic, requiring stringent handling. Used in research settings for derivatization .

Pharmaceutical Relevance

  • Maraviroc : The (S)-isomer’s configuration is critical for binding to CCR5 receptors. Substitutions (e.g., fluorine, methoxy) are explored to optimize pharmacokinetics .
  • Integrin Antagonists : Ethyl derivatives show promise in treating fibrosis by targeting αvβ6 integrins .

Biological Activity

Methyl (3S)-3-amino-3-phenylpropanoate, also known as (S)-Methyl 3-amino-3-phenylpropanoate hydrochloride, is a chiral compound with significant biological implications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Facilitates interactions with biological targets.
  • Phenyl Group : Increases lipophilicity, enhancing membrane penetration.
  • Methyl Ester : Affects solubility and reactivity.

The compound's unique structure allows it to participate in various biochemical reactions typical of amino acids and esters, making it a valuable target for drug discovery and development .

The biological activity of this compound is influenced by its interaction with specific molecular targets:

  • Enzyme Interactions : It can act as a substrate for enzymes involved in amino acid transport and ester hydrolysis. The amino group may form hydrogen bonds with active site residues, while the phenyl group can engage in hydrophobic interactions that enhance binding affinity .
  • Neurotransmitter Modulation : Due to its structural similarity to amino acids, it may influence neurotransmitter systems, potentially serving as a precursor in synthesizing pharmaceuticals targeting neurological disorders .

Biological Assays and Research Findings

Several studies have evaluated the biological activity of this compound through various assays:

  • Cellular Processes : Compounds with similar structures often exhibit dose-dependent effects on cellular processes such as protein synthesis and enzyme activity .
  • Receptor Activity : The compound has shown potential in modulating receptor activity, influencing metabolic pathways relevant to various diseases .
  • Pharmacological Profiles : Its pharmacological profile suggests roles in treating conditions such as HIV and inflammatory diseases by acting as a modulator of chemokine receptors .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(R)-Methyl 3-amino-3-phenylpropanoateEnantiomer of (S)-Methyl 3-amino-3-phenylpropanoateDifferent biological activity due to stereochemistry
PhenylalanineAromatic amino acidNaturally occurring; involved in protein synthesis
L-TyrosineHydroxylated derivative of phenylalaninePrecursor for neurotransmitters like dopamine
3-Amino-N-(4-hydroxyphenyl)propanamideRelated structure with an amide linkagePotentially different pharmacological properties

The distinct stereochemistry and functional groups of this compound contribute to its specific biological activities compared to these similar compounds .

Case Studies and Applications

Research has highlighted several applications for this compound:

  • Drug Development : Its potential as a lead compound in drug discovery is being explored due to its ability to modulate biological processes related to diseases like HIV and inflammatory conditions .
  • Enzyme Studies : It serves as a model substrate in studying enzyme-substrate interactions, particularly involving esterases and amino acid transporters .

Chemical Reactions Analysis

Reductive Amination and Alkylation

The amino group undergoes reductive amination with carbonyl compounds. For example, reacting with 3,4-dihydro-4-hydroxyisoquinolin-1(2H)-one derivatives in methanol using NaBH3_3CN as a reducing agent yields substituted amines.
Example :

  • Reagents : NaBH3_3CN, methanol, room temperature.
  • Product : Methyl (βS)-β-{{2-[2-(2-cyanoethyl)-1,2,3,4-tetrahydro-4-hydroxy-1-oxoisoquinolin-4-yl]ethyl}amino}benzenepropanoate.
  • Yield : 75% .

Hydrogenation

The cyano group in intermediates derived from this compound can be reduced to an amine via catalytic hydrogenation.
Example :

  • Reagents : PtO2_2, H2_2 (50 psi), ethanol.
  • Product : Methyl (βS)-β-{{2-[2-(3-aminopropyl)-1,2,3,4-tetrahydro-4-hydroxy-1-oxoisoquinolin-4-yl]ethyl}amino}benzenepropanoate.
  • Yield : 87% .

Nucleophilic Aromatic Substitution

The amino group acts as a nucleophile in aromatic substitution reactions. For instance, it reacts with electron-deficient aryl halides under basic conditions.
Example :

  • Reagents : 2,6-Difluoronitrobenzene, K2_2CO3_3, DMSO.
  • Product : Substituted nitroaromatic intermediate.
  • Conditions : Room temperature, 24 hours .

Ester Hydrolysis

The ester moiety is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Example :

  • Reagents : 2N HCl, 50°C.
  • Product : (3S)-3-Amino-3-phenylpropanoic acid hydrochloride.
  • Yield : 94% .

Macrocyclization

The compound serves as a precursor in macrocyclization reactions to form complex heterocycles.
Example :

  • Reagents : Macrocyclization of amine intermediates.
  • Product : (+)-(9S,13R)- and (+)-(9S,13S)-13-Hydroxyisocyclocelabenzine.
  • Yield : 60% .

Oxidation and Reduction

Reaction Type Reagents/Conditions Products References
Oxidation KMnO4_4, H2_2O2_2Imines or nitriles
Reduction LiAlH4_4, NaBH4_43-Amino-3-phenylpropanol

Enzymatic Resolution

The compound has been resolved enzymatically to isolate enantiomerically pure forms, critical for asymmetric synthesis.
Example :

  • Method : Kinetic resolution using lipases or esterases.
  • Outcome : High enantiomeric excess (ee) of (3S)-enantiomer .

Key Research Findings

  • Stereoselectivity : The (3S)-configuration enables selective interactions in chiral environments, enhancing utility in drug synthesis .
  • Synergistic Effects : Derivatives show enhanced bioactivity when combined with antibiotics .
  • Thermodynamic Stability : Hydrolysis products like (3S)-3-amino-3-phenylpropanoic acid form stable hydrochloride salts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (3S)-3-amino-3-phenylpropanoate, with attention to stereochemical control?

  • Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated reactions. For example, a Strecker synthesis using (S)-configured catalysts can yield the desired stereochemistry. Post-synthesis, purification via chiral HPLC or crystallization ensures enantiomeric purity . Key steps include:

  • Use of L-proline-derived catalysts for asymmetric induction.
  • Protecting the amino group with tert-butoxycarbonyl (Boc) to prevent racemization during esterification.
  • Characterization of intermediates using 1^1H/13^{13}C NMR to confirm stereochemical integrity .

Q. Which spectroscopic techniques are optimal for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can identify the ester moiety (δ ~3.6 ppm for methoxy group) and phenyl ring protons (δ ~7.2-7.4 ppm). The stereochemistry is confirmed via NOESY or COSY correlations .
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparison with standards validates purity .
  • Polarimetry : Measure optical rotation ([α]D_D) to confirm the (3S) configuration .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the ester group. Desiccants like silica gel minimize moisture exposure .
  • Handling : Use gloves and work in a fume hood to avoid skin contact or inhalation. Quench waste with dilute acetic acid before disposal to neutralize reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound under varying conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For instance, higher yields are often achieved in tetrahydrofuran (THF) at 0°C compared to room temperature .
  • Kinetic Studies : Use in-situ IR or LC-MS to monitor reaction progress and detect side products (e.g., racemization or ester hydrolysis) .

Q. What strategies are effective in minimizing racemization during the synthesis of this compound?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct reactions below 0°C to reduce thermal energy-driven racemization .
  • Mild Deprotection : Use TFA (trifluoroacetic acid) instead of HCl for Boc removal, as strong acids accelerate racemization .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .

Q. How can computational chemistry aid in predicting the reactivity and stereochemical outcomes of reactions involving this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model transition states to predict enantioselectivity in catalytic steps. For example, calculate activation barriers for competing (3S) vs. (3R) pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, identifying polar aprotic solvents (e.g., DMF) that stabilize intermediates .

Q. What experimental approaches can validate the biological activity of this compound derivatives without commercial bias?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., aminopeptidases) using fluorogenic substrates. Measure IC50_{50} values to quantify potency .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to protein targets (e.g., G-protein-coupled receptors) before in vitro validation .

Q. Data Contradiction and Optimization

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer :

  • Reference Standards : Compare data with certified reference materials from authoritative databases like PubChem or NIST .
  • Solvent Calibration : Note that NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl3_3). Consistently report solvent and internal standards (e.g., TMS) .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Flash Chromatography : Use a gradient of ethyl acetate/hexane (10–50%) on silica gel. Monitor fractions by TLC (Rf_f ~0.3 in 30% EtOAc/hexane) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to maximize yield while retaining enantiopurity .

Q. Safety and Compliance

Q. What safety protocols are critical when scaling up the synthesis of this compound?

  • Methodological Answer :
  • Thermal Hazard Analysis : Use reaction calorimetry to assess exothermic risks during esterification. Implement cooling jackets for temperature control .
  • Waste Management : Neutralize acidic by-products with NaHCO3_3 before disposal. Segregate halogenated waste if using chlorinated solvents .

Properties

IUPAC Name

methyl (3S)-3-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIOBYHZFPTKCZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354971
Record name methyl (3S)-3-amino-3-phenylpropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37088-66-7
Record name methyl (3S)-3-amino-3-phenylpropanoate
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Record name Methyl (S)-3-amino-3-phenylpropanoate
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Record name (S)-Methyl 3-amino-3-phenylpropanoate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (19.1 g, 162 mmol) was added dropwise to a solution, cooled to 0° C., of 3-amino-3-phenylpropionic acid (8.9 g, 54 mmol) in methanol (150 ml). The reaction mixture was then stirred for 12 h under reflux (TLC control). The solvent was removed completely and the residue was dried in vacuo. The crude product was used in the next stage without being purified further.
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